molecular formula C6H6BrNO B3013091 4-Bromo-5-cyclopropyl-1,3-oxazole CAS No. 2287280-10-6

4-Bromo-5-cyclopropyl-1,3-oxazole

Cat. No.: B3013091
CAS No.: 2287280-10-6
M. Wt: 188.024
InChI Key: WBGOAVXRPLNFLI-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a brominated cyclopropyl ketone with hydroxylamine to form the oxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dipolarophiles to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.

Scientific Research Applications

4-Bromo-5-cyclopropyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-oxazole: Lacks the cyclopropyl group, which can affect its biological activity and chemical reactivity.

    5-Cyclopropyl-1,3-oxazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    4-Chloro-5-cyclopropyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.

Uniqueness

4-Bromo-5-cyclopropyl-1,3-oxazole is unique due to the presence of both the bromine atom and the cyclopropyl group. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOAVXRPLNFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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